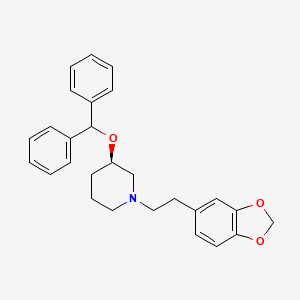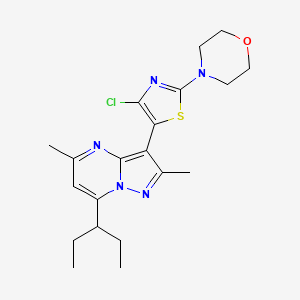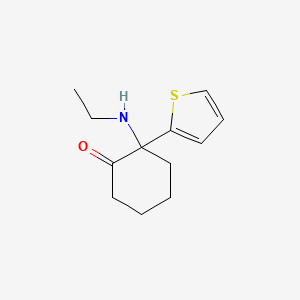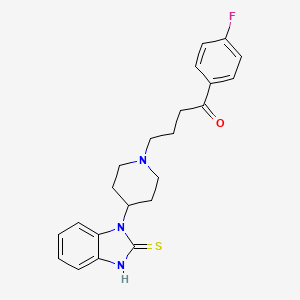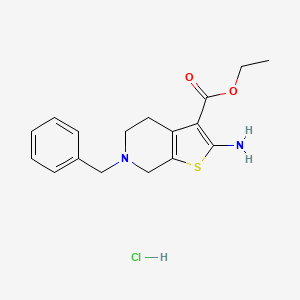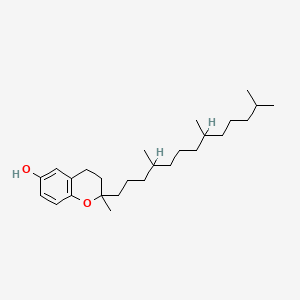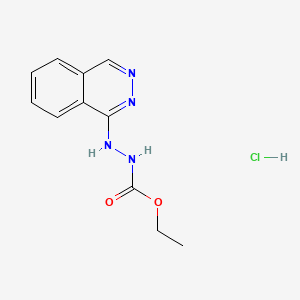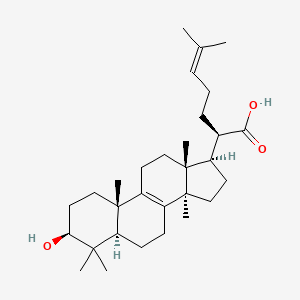
トラメテノール酸
概要
説明
科学的研究の応用
Trametenolic acid has a wide range of scientific research applications:
作用機序
Trametenolic acid exerts its effects through various molecular targets and pathways:
Anti-inflammatory: It inhibits the NF-κB pathway, reducing the production of pro-inflammatory cytokines.
Antidiabetic: The compound activates the Nrf2/HO-1 pathway, which helps mitigate oxidative stress and protect against diabetic nephropathy.
Anticancer: Trametenolic acid induces apoptosis in cancer cells by downregulating β-catenin signaling.
生化学分析
Biochemical Properties
Trametenolic acid plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to activate the ERK1/2 signaling pathway, leading to the upregulation of autophagy-related proteins such as Beclin-1, Atg12, and LC3 in B16-F1 cells . Additionally, trametenolic acid has dual synergic mechanisms to exert an anti-melanogenetic effect by increasing melanin synthesis in cells transfected with siRNAs against mTOR and Atg5 . These interactions highlight the compound’s potential in modulating key biochemical pathways.
Cellular Effects
Trametenolic acid influences various cellular processes and functions. In B16-F1 cells, it induces the upregulation of autophagy-related proteins and activates the ERK1/2 signaling pathway . This activation leads to increased expression levels of phospho-p38, phospho-ERK1/2, Beclin-1, Atg12, and LC3, which are crucial for autophagy and cell survival . Furthermore, trametenolic acid has been shown to exert protective effects against sevoflurane-induced cognitive impairments by alleviating neurotoxicity and neuroinflammation through differentially regulating miR-329-3p in neurons and microglia .
Molecular Mechanism
The molecular mechanism of trametenolic acid involves its interaction with various biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, trametenolic acid B has been found to inhibit α-glucosidase, a key enzyme in carbohydrate metabolism, by forming hydrogen bonds with the enzyme’s active site . Additionally, trametenolic acid activates the PI3K/Akt/mTOR signaling pathway, reducing mitochondrial-mediated apoptosis and providing neuroprotective effects . These molecular interactions underline the compound’s potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of trametenolic acid can change over time. Studies have shown that trametenolic acid B can protect against cerebral ischemia and reperfusion injury by modulating microRNA-10a and the PI3K/Akt/mTOR signaling pathways . The compound’s stability and long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating its potential for sustained therapeutic benefits .
Dosage Effects in Animal Models
The effects of trametenolic acid vary with different dosages in animal models. For example, trametenolic acid B has been shown to alleviate sevoflurane-induced cognitive impairments in rats at concentrations of 20, 40, and 80 µg/mL . Higher doses of the compound have been associated with improved cognitive function, reduced neuroinflammation, and enhanced cell viability . It is essential to consider potential toxic or adverse effects at high doses, as these may limit the compound’s therapeutic applications.
Metabolic Pathways
Trametenolic acid is involved in various metabolic pathways, including the PI3K/Akt/mTOR signaling pathway. This pathway plays a crucial role in cell growth, proliferation, and survival . By modulating this pathway, trametenolic acid can influence metabolic flux and metabolite levels, leading to potential therapeutic effects in conditions such as cancer and neurodegenerative diseases .
Transport and Distribution
The transport and distribution of trametenolic acid within cells and tissues involve interactions with specific transporters and binding proteins. For instance, the compound’s ability to activate the ERK1/2 signaling pathway suggests its involvement in intracellular transport mechanisms . Additionally, trametenolic acid’s distribution within tissues may be influenced by its interactions with various biomolecules, affecting its localization and accumulation .
Subcellular Localization
Trametenolic acid’s subcellular localization is crucial for its activity and function. The compound has been shown to localize in specific cellular compartments, where it interacts with target proteins and enzymes . For example, trametenolic acid’s activation of the ERK1/2 signaling pathway and upregulation of autophagy-related proteins suggest its localization in autophagosomes and other related organelles . These interactions are essential for the compound’s therapeutic effects and highlight its potential in modulating cellular processes.
準備方法
Synthetic Routes and Reaction Conditions
Trametenolic acid can be isolated from the chloroform extract of Inonotus obliquus using high-speed counter-current chromatography coupled with evaporative light scattering detection . The solvent system used for the separation and purification process includes hexane, ethyl acetate, methanol, and water in a ratio of 1:0.4:1:0.4 (v/v/v/v) . The entire process takes less than 5 hours, and the purity of the obtained trametenolic acid is approximately 94.04% .
Industrial Production Methods
Currently, there are no large-scale industrial production methods specifically for trametenolic acid. The compound is primarily obtained through extraction and purification from natural sources such as fungi.
化学反応の分析
Types of Reactions
Trametenolic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: Trametenolic acid can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions may involve reagents such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of trametenolic acid can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound.
類似化合物との比較
Trametenolic acid is similar to other lanostane-type triterpenoids such as inotodiol and betulinic acid . it is unique in its specific combination of biological activities and molecular targets .
Similar Compounds
Inotodiol: Another lanostane-type triterpenoid with anticancer and antidiabetic properties.
Betulinic acid: A triterpenoid known for its anticancer and anti-inflammatory effects.
Trametenolic acid stands out due to its potent antileishmanial activity and protective effects against cognitive impairments induced by anesthetics .
特性
IUPAC Name |
(2R)-2-[(3S,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O3/c1-19(2)9-8-10-20(26(32)33)21-13-17-30(7)23-11-12-24-27(3,4)25(31)15-16-28(24,5)22(23)14-18-29(21,30)6/h9,20-21,24-25,31H,8,10-18H2,1-7H3,(H,32,33)/t20-,21-,24+,25+,28-,29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBSBUIQBEPROBM-GIICLEHTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC[C@H]([C@H]1CC[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50946989 | |
| Record name | Trametenolic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50946989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Trametenolic acid B | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035511 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
24160-36-9 | |
| Record name | Trametenolic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24160-36-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trametenolic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50946989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRAMETENOLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8PF73ZP92L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Trametenolic acid B | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035511 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
258 - 261 °C | |
| Record name | Trametenolic acid B | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035511 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



